molecular formula C16H21N5O4 B11571610 4-amino-N-(2-{[(3-butoxyphenyl)carbonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

4-amino-N-(2-{[(3-butoxyphenyl)carbonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11571610
M. Wt: 347.37 g/mol
InChI Key: BIJKVJZCEUCULD-UHFFFAOYSA-N
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Description

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-BUTOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amide linkage, and a butoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-BUTOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate oxidizing agent.

    Amidation Reaction: The oxadiazole derivative is then reacted with an amine to form the amide linkage.

    Butoxybenzamide Formation:

Industrial Production Methods

Industrial production of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-BUTOXYBENZAMIDE may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-BUTOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-BUTOXYBENZAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.

    Industry: It may find applications in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-BUTOXYBENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-Amino-4-azido-1,2,5-oxadiazole
  • N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

Uniqueness

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3-BUTOXYBENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications. Compared to similar compounds, it offers a distinct balance of stability, reactivity, and functional diversity.

Properties

Molecular Formula

C16H21N5O4

Molecular Weight

347.37 g/mol

IUPAC Name

4-amino-N-[2-[(3-butoxybenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C16H21N5O4/c1-2-3-9-24-12-6-4-5-11(10-12)15(22)18-7-8-19-16(23)13-14(17)21-25-20-13/h4-6,10H,2-3,7-9H2,1H3,(H2,17,21)(H,18,22)(H,19,23)

InChI Key

BIJKVJZCEUCULD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=NON=C2N

Origin of Product

United States

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